1-Amino-3-methylcyclopentanecarboxylic acid
Overview
Description
1-Amino-3-methylcyclopentanecarboxylic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopentanecarboxylic acid, featuring an amino group and a methyl group attached to the cyclopentane ring.
Preparation Methods
The synthesis of 1-Amino-3-methylcyclopentanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclopentanone.
Amination: The ketone undergoes reductive amination to introduce the amino group.
Carboxylation: The resulting amine is then carboxylated to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-3-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-methylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-Amino-3-methylcyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopentanecarboxylic acid: Lacks the methyl group, leading to different chemical and biological properties.
3-Methylcyclopentanecarboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Cyclopentanecarboxylic acid: The parent compound without any substituents, serving as a baseline for comparison.
Properties
IUPAC Name |
1-amino-3-methylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKKGYQCZMFHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938080 | |
Record name | 1-Amino-3-methylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17199-38-1 | |
Record name | 1-Amino-3-methylcyclopentanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-methylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-amino-3-methylcyclopentanecarboxylic acid of interest to researchers studying methionine adenosyltransferase?
A: Research indicates that this compound acts as a potent inhibitor of the methionine adenosyltransferase reaction. [] This enzyme, also known as ATP: L-methionine S-adenosyltransferase (EC 2.4.2.13), plays a crucial role in the biosynthesis of S-adenosyl-L-methionine (SAM). SAM is a vital molecule involved in various cellular processes, including methylation reactions and polyamine biosynthesis.
Q2: What are the potential implications of this compound's inhibitory activity?
A: The research highlights that some inhibitors of methionine adenosyltransferase, including this compound, have demonstrated inhibitory effects on the growth of certain microorganisms and tumors. [] This observation suggests that these inhibitory activities might be linked, at least partially, to the suppression of S-adenosyl-L-methionine synthesis.
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